

# What is the chemical structure of Patulitrin?

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## Compound of Interest

Compound Name: Patulitrin

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## Patulitrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Patulitrin** is a naturally occurring flavonoid glycoside with significant therapeutic potential. As a derivative of patuletin, it belongs to the flavonol subclass of flavonoids and is found in various medicinal plants, notably those of the *Tagetes* genus. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and cytotoxic effects, **Patulitrin** is a compound of increasing interest in pharmacological research. This guide provides an in-depth overview of the chemical structure of **Patulitrin**, summarizes key quantitative data, details experimental protocols for evaluating its biological activities, and illustrates its potential mechanism of action through relevant signaling pathways.

### Chemical Structure and Physicochemical Properties

**Patulitrin** is structurally defined as patuletin-7-O-glucoside. The core structure is the flavonoid patuletin (3,3',4',5,7-pentahydroxy-6-methoxyflavone), which is an O-methylated derivative of quercetin. In **Patulitrin**, a  $\beta$ -D-glucopyranosyl unit is attached to the patuletin backbone at the 7-hydroxyl position.<sup>[1][2]</sup>

The International Union of Pure and Applied Chemistry (IUPAC) name for **Patulitrin** is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one.<sup>[3][4][5]</sup> Its chemical structure is characterized by a C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups, a

methoxy group, and a glycosidic bond, which collectively contribute to its solubility and biological activity.

Table 1: Physicochemical Properties of **Patulitrin**

Property	Value	References
Molecular Formula	C22H22O13	[2][3][4][5][6][7][8][9][10]
Molecular Weight	494.41 g/mol	[3][5][6][7][8][9]
CAS Number	19833-25-1	[1][2][3][4][5][6][11]
Appearance	Powder	[6][9]
Purity (for research)	≥ 98%	[6][9]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[6]
Chemical Class	Flavonoid, Flavonol Glycoside	[3][4][6][8][9][11]

## Biological Activities and Experimental Protocols

**Patulitrin** has been evaluated for several biological activities. The following sections detail the experimental protocols used in these assessments.

### Antioxidant Activity

**Patulitrin** demonstrates significant antioxidant properties, primarily through free radical scavenging.

#### Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of **Patulitrin** can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][11]

- **Reagent Preparation:** A 0.1 mM DPPH solution is prepared by dissolving 4 mg of DPPH in 100 mL of ethanol.[11]

- Sample Preparation: A stock solution of **Patulitrin** is prepared in a suitable solvent (e.g., methanol or DMSO). Various concentrations of the **Patulitrin** solution are then prepared by serial dilution.[\[6\]](#)
- Assay Procedure:
  - An aliquot of the **Patulitrin** solution (e.g., 0.5 mL) is added to a DPPH solution (e.g., 2 mL of 25 µg/mL in methanol).[\[6\]](#)
  - The mixture is vortexed and incubated at room temperature in the dark for 30 minutes.[\[6\]](#)
  - The absorbance of the resulting solution is measured spectrophotometrically at 517 nm.[\[6\]](#) [\[11\]](#)
  - L-Ascorbic acid is typically used as a positive control.[\[6\]](#)
- Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs\_control - Abs\_sample) / Abs\_control] x 100 where Abs\_control is the absorbance of the DPPH solution without the sample, and Abs\_sample is the absorbance of the reaction mixture with the **Patulitrin** sample.[\[6\]](#)

## Anti-inflammatory Activity

**Patulitrin** has been shown to inhibit acute inflammation in animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo assay evaluates the anti-inflammatory effect of **Patulitrin** on acute inflammation.[\[9\]](#) [\[12\]](#)

- Animals: Male mice are used for the experiment.
- Procedure:
  - Animals are divided into control, standard, and test groups.
  - The test groups are orally administered with different doses of **Patulitrin** (e.g., 5, 15, and 50 mg/kg).[\[9\]](#) The standard group receives a known anti-inflammatory drug like

phenylbutazone (100 mg/kg).[9] The control group receives the vehicle.

- After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce edema.
- The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

## Antihypertensive Activity

**Patulitrin** has demonstrated blood pressure-lowering effects in hypertensive rat models.

Experimental Protocol: L-NAME-Induced Hypertensive Rat Model

This protocol assesses the antihypertensive potential of **Patulitrin** in a model of nitric oxide deficient hypertension.[4][8]

- Animals: Male Wistar rats are used.
- Induction of Hypertension: Hypertension is induced by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
- Procedure:
  - Rats are divided into normotensive and L-NAME-induced hypertensive groups.
  - **Patulitrin** is administered to the test groups.
  - Mean arterial blood pressure (MABP) is monitored continuously.
- Data Analysis: The percentage fall in MABP is calculated and compared between the treated and control groups. A study showed that **Patulitrin** caused a significant 68% fall in blood pressure in L-NAME induced hypertensive rats.[4][8]

## Cytotoxic Activity

**Patulitrin** has shown growth inhibitory and cytotoxic properties against certain cancer cell lines.

#### Experimental Protocol: MTT Assay on HeLa Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.<sup>[1][5]</sup>

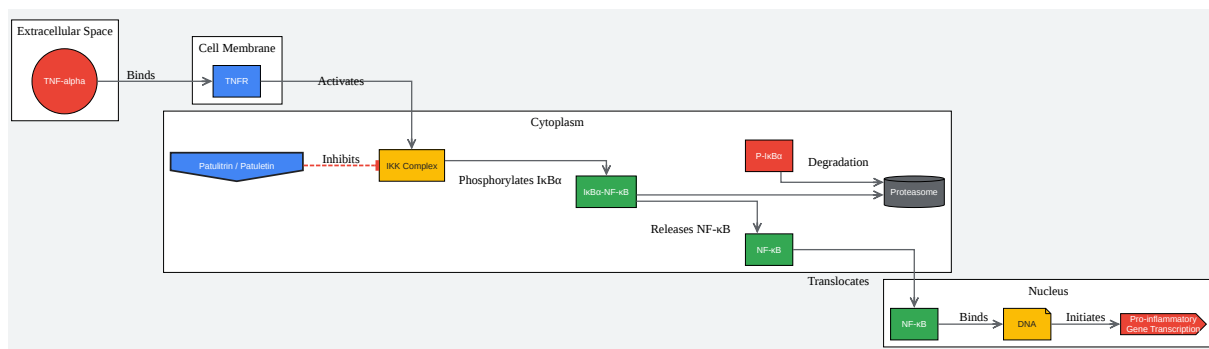
- Cell Culture: Human cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a CO2 incubator.<sup>[1]</sup>
- Procedure:
  - HeLa cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.<sup>[1]</sup>
  - The cells are then treated with various concentrations of **Patulitrin** for a specified duration (e.g., 72 hours).<sup>[1]</sup>
  - After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
  - The plate is incubated to allow the formazan crystals to form.
  - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The concentration of **Patulitrin** that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

## Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of **Patulitrin** are still under investigation. However, studies on its aglycone, patuletin, provide significant insights into its potential pathways of action, particularly concerning its anti-inflammatory effects.

Patuletin has been shown to exert anti-inflammatory and anti-arthritic effects by modulating the expression of key signaling proteins such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- $\kappa$ B).[6] NF- $\kappa$ B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF- $\alpha$  and IL-6.[5][9][13][14]

The canonical NF- $\kappa$ B signaling pathway is a primary target for anti-inflammatory agents. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by an inhibitory protein called I $\kappa$ B $\alpha$ . [15][16] Upon stimulation by pro-inflammatory signals (e.g., TNF- $\alpha$ ), the I $\kappa$ B kinase (IKK) complex is activated.[2][15] IKK then phosphorylates I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome.[14][15] This releases NF- $\kappa$ B, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[13][17] Flavonoids like patuletin may inhibit this pathway by preventing the activation of IKK, thereby blocking the degradation of I $\kappa$ B $\alpha$  and keeping NF- $\kappa$ B in its inactive cytoplasmic state.[16]



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### Contact

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